2-amino-N-benzyl-N-methylbenzamide
Description
Overview of the Benzamide (B126) Scaffold Significance in Organic Synthesis and Chemical Biology
The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of organic synthesis and chemical biology. wikipedia.orgnih.gov These aromatic amide compounds are recognized for their stability and are often readily synthesized from commercially available materials. mdpi.com In organic synthesis, the formation of the amide bond is a critical transformation, and benzamides serve as versatile building blocks for constructing more complex molecules and are useful intermediates for synthesizing various biologically active compounds. mdpi.comresearchgate.net
The significance of the benzamide framework is particularly pronounced in medicinal chemistry. ontosight.ai Derivatives of benzamide exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. mdpi.comresearchgate.netontosight.ai This has led to intensive research into benzamide derivatives as potential therapeutic agents for a range of conditions, including cancer, infectious diseases, and neurological disorders. mdpi.comontosight.ai The ability to modify the benzamide core through various substitutions allows chemists to fine-tune the molecule's properties and their interactions with biological targets, such as enzymes or receptors, making it a privileged structure in drug discovery. ontosight.aibohrium.comnih.gov Beyond pharmaceuticals, benzamide derivatives are also utilized in the development of advanced polymers and materials. researchgate.net
Contextualizing 2-Amino-N-benzyl-N-methylbenzamide within Contemporary Amide Chemistry Research
Within the vast landscape of amide chemistry, this compound emerges as a compound of specific interest. It is a substituted benzamide that serves as a valuable intermediate in the synthesis of more complex organic molecules. Its synthesis can be achieved through various standard amidation protocols, such as the reaction between a derivative of 2-aminobenzoic acid and N-benzylmethylamine. A related synthesis for a similar compound, 2-amino-N-(4-methylbenzyl)benzamide, involves the condensation of 2-aminobenzoic acid with 4-methylbenzylamine (B130917) using a coupling agent. ontosight.ai
Contemporary research continues to explore the utility of specifically substituted benzamides. For instance, research into new multi-target drugs for conditions like Alzheimer's disease has heavily featured benzamide derivatives. mdpi.com A notable recent application involves the functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups. researchgate.net This process, involving a one-pot, three-component reaction with isatoic anhydride (B1165640) and benzylamine (B48309), highlights the compound's role in developing new materials by modifying the surface of nanotubes to potentially alter their properties and interactions with biological systems. researchgate.net
Scope and Research Significance of the this compound Structural Motif
The structural motif of this compound is defined by an ortho-amino group on the benzoyl ring and a tertiary amide with both a benzyl (B1604629) and a methyl substituent on the nitrogen atom. This specific arrangement of functional groups is crucial to its chemical reactivity and potential biological activity. The compound's unique structure allows for a variety of chemical modifications, making it a valuable scaffold for creating novel compounds.
The research significance of this structural motif lies in its potential applications in both medicinal chemistry and materials science. Preliminary studies on related compounds have suggested potential anticancer and antimicrobial properties. For example, a study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which share the N-benzyl benzamide core, identified potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This underscores the potential of this class of compounds in developing new therapeutic agents. The functionalization of carbon nanotubes with this molecule further broadens its research scope, indicating its utility in creating advanced materials with tailored properties. researchgate.net
Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 64302-56-3 | indiamart.combldpharm.com |
| Molecular Formula | C₁₅H₁₆N₂O | indiamart.com |
| Molecular Weight | 240.30 g/mol | indiamart.combldpharm.com |
| Physical State | Solid, Crystals, Granular | indiamart.com |
Interactive Data Table: Research Applications
| Research Area | Application of the Structural Motif | Key Findings |
|---|---|---|
| Materials Science | Functionalization of multi-walled carbon nanotubes. | Successful attachment of 2-amino-N-benzylbenzamide groups to carbon nanotubes was achieved. researchgate.net |
| Medicinal Chemistry | Scaffold for inhibitor development. | Related N-benzyl benzamide structures show potent inhibition of the Trypanosoma brucei parasite. nih.gov |
| Organic Synthesis | Intermediate for complex molecules. | Serves as a building block for synthesizing novel organic compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRYZPJXWJUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475274 | |
| Record name | 2-amino-N-benzyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64302-56-3 | |
| Record name | 2-amino-N-benzyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Amino N Benzyl N Methylbenzamide and Analogous Structures
Mechanistic Insights into Amide Formation and Cleavage
The formation of the amide bond in 2-amino-N-benzyl-N-methylbenzamide and related structures typically proceeds through nucleophilic acyl substitution. pearson.com A common laboratory synthesis involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. pearson.com For instance, the synthesis of this compound can be achieved by reacting 2-amino-N-methylbenzoyl chloride with benzylamine (B48309). The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to form the stable amide bond. pearson.com The use of a base is often necessary to neutralize the hydrochloric acid byproduct.
The cleavage of the amide bond, a thermodynamically stable linkage, generally requires harsh conditions or enzymatic catalysis. In biological systems, metalloproteases like thermolysin utilize a zinc ion (Zn²⁺) to activate the amide bond for hydrolysis. nih.gov Two primary mechanisms are proposed for this enzymatic cleavage. nih.gov One involves the Lewis acid activation of the carbonyl oxygen by the zinc ion, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. nih.gov An alternative mechanism suggests that the zinc ion activates a water molecule, which then attacks the carbonyl group. nih.gov The inherent stability of the amide bond is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.gov
Reaction Pathways for Intramolecular Cyclization and Annulation
Intramolecular cyclization reactions of this compound and its analogs are pivotal for the synthesis of various heterocyclic compounds. These reactions can be mediated by acids or proceed through oxidative pathways, leading to the formation of important scaffolds like quinoxalines and quinazolinones.
Acid-Mediated Cyclization Mechanisms (e.g., Quinoxaline (B1680401) Derivatives)
Acid-catalyzed cyclization reactions provide a direct route to quinoxaline derivatives. For instance, the reaction of 1-(2-aminophenyl)indoles or -pyrroles with α-amino acids in the presence of an acid and an oxidizing agent like iodine can yield indolo- and pyrrolo[1,2-a]quinoxalines. bohrium.com The proposed mechanism involves the initial oxidative decarboxylation of the α-amino acid to generate an aldehyde in situ. bohrium.comthieme-connect.com This is followed by the condensation of the aldehyde with the 2-amino group of the aniline (B41778) derivative to form an imine intermediate. Subsequent intramolecular cyclization, likely a Pictet-Spengler type reaction, and final aromatization lead to the fused quinoxaline product. bohrium.com The use of trifluoroacetic acid can also facilitate these transformations. bohrium.com
Oxidative Cyclization Mechanisms (e.g., Quinazolin-4(3H)-ones)
The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides often involves an oxidative cyclization step. rsc.orgorganic-chemistry.orgresearchgate.net A common strategy is the reaction of a 2-aminobenzamide (B116534) with an aldehyde, which initially forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. researchgate.netmdpi.com This intermediate is then oxidized to the corresponding quinazolin-4(3H)-one. researchgate.netmdpi.com Various oxidizing systems can be employed, including molecular iodine, which can also catalyze the initial condensation. acs.org In some cases, the reaction can be promoted by metal catalysts or even under metal-free conditions using oxidants like tert-butyl hydroperoxide (TBHP). rsc.org A proposed radical mechanism suggests the initial formation of a radical from the C-H bond of the aldehyde, which then reacts with the 2-aminobenzamide. rsc.org
The following table summarizes different catalytic systems used for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and various coupling partners.
| Catalyst/Promoter | Coupling Partner | Product | Reference |
| Molecular Iodine | Aryl Methyl Ketones | 2-Aryl Quinazolin-4(3H)-ones | acs.org |
| p-Toluenesulfonic acid/PIDA | Aldehydes | Quinazolin-4(3H)-ones | organic-chemistry.org |
| Copper(I) bromide | Alkyl Halides | 2-Substituted Quinazolin-4(3H)-ones | organic-chemistry.org |
| TBAI | Isothiocyanates | 2-Aminoquinazolin-4(3H)-ones | rsc.org |
Denitrogenative Transformation Mechanisms of Benzotriazinones
1,2,3-Benzotriazin-4(3H)-ones, which can be synthesized from 2-aminobenzamides, are valuable precursors for a variety of ortho-functionalized benzamides and N-heterocycles through denitrogenative reactions. doi.orgresearchgate.netsrmap.edu.in These transformations involve the extrusion of nitrogen gas (N₂) and are often catalyzed by transition metals like nickel or palladium. doi.orgresearchgate.netsnnu.edu.cn
For example, nickel-catalyzed cross-electrophile coupling of benzotriazinones with aryl bromides can produce ortho-arylated benzamides. researchgate.net The mechanism is thought to involve the oxidative addition of the nickel catalyst to the aryl bromide, followed by a denitrogenative process where the benzotriazinone loses N₂ to form a reactive intermediate that couples with the aryl-nickel species. researchgate.net Similarly, denitrogenative annulation of benzotriazinones with alkynes, catalyzed by nickel, can lead to the formation of isoquinolones. snnu.edu.cn Density functional theory (DFT) calculations suggest a catalytic cycle that begins with nitrogen elimination, followed by carbometallation, Ni-C bond insertion, and reductive elimination to afford the final product. doi.org Metal-free denitrogenative reactions are also known, for instance, trifluoroacetic acid can mediate the hydroxylation of benzotriazinones to yield ortho-hydroxylated benzamides via a benzenediazonium (B1195382) intermediate. researchgate.net
Regioselective Functionalization Mechanisms (e.g., Directed ortho-Metalation, Halogen-Lithium Exchange)
Regioselective functionalization of the aromatic ring of this compound and its analogs can be achieved through methods like directed ortho-metalation (DoM) and halogen-lithium exchange. wikipedia.orgresearchgate.net
Directed ortho-Metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.orgharvard.edu The amide group in benzamides is an effective DMG. wikipedia.orgresearchgate.net The mechanism involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG (in this case, the carbonyl oxygen and/or the amide nitrogen). wikipedia.org This coordination brings the basic alkyllithium in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a substituent specifically at the ortho position. researchgate.net Secondary amides are often preferred as they are less prone to nucleophilic addition of the organolithium reagent to the carbonyl group compared to tertiary amides. lookchem.com
Halogen-Lithium Exchange is another method for the regioselective formation of aryllithium compounds. ias.ac.inirb.hr This reaction involves treating an aryl halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. ias.ac.in This method is particularly useful for preparing aryllithium species that are not accessible through direct lithiation. ias.ac.in An interesting anomaly has been observed in some N-phenyl-2-bromobenzamides, where the lithium is not introduced at the position of the halogen but at an alternative position. A proposed mechanism suggests that the halogen-lithium exchange is faster than the deprotonation of the acidic N-H proton, leading to an intermediate that undergoes an intramolecular rearrangement. ias.ac.in
The following table provides a comparison of these two regioselective functionalization methods.
| Method | Mechanism | Key Feature | Reference |
| Directed ortho-Metalation (DoM) | Deprotonation directed by a functional group (DMG). | High regioselectivity for the ortho position. | wikipedia.orgresearchgate.netharvard.edu |
| Halogen-Lithium Exchange | Exchange of a halogen atom with a lithium atom. | Allows for the formation of specific aryllithium isomers. | ias.ac.inirb.hr |
Exploration of Domino and Multicomponent Reaction Mechanisms
Domino and multicomponent reactions (MCRs) involving 2-aminobenzamides offer efficient and atom-economical routes to complex heterocyclic structures in a single synthetic operation. beilstein-journals.orgfrontiersin.orgbeilstein-journals.org
A notable example is the palladium-catalyzed three-component reaction of 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide to synthesize isoindolo[2,1-a]quinazoline derivatives. beilstein-journals.orgrsc.org The proposed mechanism for this cascade reaction likely begins with the oxidative addition of the palladium(0) catalyst to the 2-bromobenzaldehyde. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent intramolecular nucleophilic attack of the amino group of the 2-aminobenzamide onto the aldehyde carbonyl would form an imine, which then participates in a cyclization with the acyl-palladium intermediate, ultimately leading to the product after reductive elimination of the palladium catalyst. rsc.org
Another MCR involves the reaction of 2-aminobenzamides with aryl or heteroaryl iodides and a carbonyl source, catalyzed by a magnetic palladium nanocatalyst, to produce 2-aryl-quinazolin-4(3H)-ones. frontiersin.org This process highlights the principles of green chemistry by using a recyclable catalyst and an environmentally benign solvent system. frontiersin.org The mechanism likely involves a palladium-catalyzed carbonylation and cyclization sequence.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino N Benzyl N Methylbenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 2-amino-N-benzyl-N-methylbenzamide in solution. It provides information on the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as N-benzylbenzamide and various 2-aminobenzamide (B116534) derivatives. rsc.orgnih.gov
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the benzylic methylene (B1212753) group, the N-methyl group, and the amino group. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the 2-aminobenzoyl ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing amide group, leading to complex splitting patterns. The five protons of the N-benzyl group would also reside in this aromatic region. The benzylic methylene (-CH₂-) protons are expected to appear as a singlet around δ 4.6 ppm, while the N-methyl (-CH₃) protons would be a singlet at a more upfield position, likely around δ 3.0-3.3 ppm. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield (δ 167-170 ppm). The aromatic carbons would generate a series of signals between δ 115 and 150 ppm. The carbon of the aminobenzoyl ring attached to the amino group (C2) would be shielded, while the carbon attached to the amide group (C1) would be deshielded. The benzylic carbon (-CH₂) is expected around δ 50-55 ppm, and the N-methyl carbon (-CH₃) would be the most shielded, appearing around δ 35-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide C=O | - | ~168.0 |
| C1 (Aminobenzoyl) | - | ~117.0 |
| C2 (Aminobenzoyl) | - | ~150.0 |
| Aromatic C-H (Aminobenzoyl) | ~6.6 - 7.8 | ~116.0 - 133.0 |
| Aromatic C-H (Benzyl) | ~7.2 - 7.4 | ~127.0 - 129.0 |
| Quaternary C (Benzyl) | - | ~138.0 |
| Benzylic CH₂ | ~4.6 | ~53.0 |
| N-CH₃ | ~3.1 | ~38.0 |
| NH₂ | Broad singlet, ~5.5 | - |
The C-N bond of a tertiary amide, such as that in this compound, possesses significant double-bond character due to resonance. This restricts rotation around the bond, leading to the existence of distinct rotational isomers, or rotamers. nih.gov This phenomenon often results in the broadening or splitting of NMR signals for the N-substituents (the benzyl (B1604629) and methyl groups) at room temperature.
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this rotational process. By recording NMR spectra at various temperatures, the rate of interconversion between rotamers can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). mdpi.com
The energy barrier (ΔG‡) for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals of the rotamers. For tertiary amides, these barriers are typically in the range of 15-23 kcal/mol. researchgate.netnih.gov Studies on structurally similar N-benzyl-N-methylformamides and ortho-substituted N-methoxy-N-methyl benzamides have confirmed the presence of rotamers and have been used to quantify these rotational energy barriers. mdpi.com For this compound, a similar energy barrier would be expected, and DNMR would be the ideal method to quantify the conformational flexibility of the amide bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry is essential for determining the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.gov
The molecular formula of this compound is C₁₅H₁₆N₂O. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Calculated Exact Mass: 240.1263 g/mol appchemical.comchemspider.com
An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would unequivocally confirm the elemental composition of the molecule.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like amides. nih.gov In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. stackexchange.com
For this compound, analysis via positive-ion ESI-MS would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.
Expected [M+H]⁺ ion: m/z 241.1336
This technique is highly valuable for rapidly confirming the molecular weight of the synthesized compound. Under certain ESI conditions, some in-source fragmentation might occur, potentially leading to the cleavage of the amide bond, which could provide further structural information. stackexchange.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Characterization
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. Based on data from related 2-aminobenzamides, the primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). nih.gov The tertiary amide carbonyl (C=O) group will produce a strong, sharp absorption band around 1630-1660 cm⁻¹. Other notable bands would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching vibrations.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3470 | Medium |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3360 | Medium |
| Aromatic C-H Stretch | Ar-H | ~3030-3080 | Variable |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | ~2850-2960 | Medium |
| C=O Stretch | Tertiary Amide | ~1640 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1620 | Variable |
| C=C Aromatic Stretch | Aromatic Rings | ~1450-1580 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the two aromatic rings and the conjugated amide system. The presence of the auxochromic amino group (-NH₂) on one of the benzene (B151609) rings would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to a simple benzamide (B126). For example, 2-aminobenzamide exhibits absorption maxima around 250 nm and 335 nm. nih.gov Similar absorption patterns would be anticipated for the title compound, reflecting its extended chromophoric system.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a specific single-crystal X-ray diffraction study for this compound was not found in a comprehensive search of the available literature, analysis of closely related benzamide derivatives provides significant insight into the likely solid-state architecture of this compound. The structural features of benzamides are influenced by the interplay of steric and electronic effects of their substituents, which dictates their conformational preferences and intermolecular association patterns.
Detailed research findings on analogous structures reveal that the benzamide moiety tends to be relatively planar. The degree of planarity, however, can be influenced by the nature of the substituents on both the phenyl ring and the amide nitrogen. For instance, in many N-substituted benzamides, the amide group (O=C-N) and the phenyl ring are not perfectly coplanar, with a measurable torsion angle between them. This deviation from planarity is often a compromise between electronic delocalization, which favors planarity, and steric hindrance from bulky substituents.
In the case of this compound, the presence of the amino group at the ortho position of the benzoyl ring is expected to play a crucial role in its solid-state conformation through the formation of intramolecular hydrogen bonds. The amino group's hydrogen atoms can act as donors, and the carbonyl oxygen of the amide as an acceptor, leading to a stable six-membered ring-like structure. This intramolecular hydrogen bonding is a common feature in ortho-substituted anilines and benzamides and significantly influences the orientation of the amide group relative to the phenyl ring.
The N-benzyl and N-methyl groups introduce further conformational flexibility. The orientation of the benzyl group is of particular interest, as rotation around the N-CH₂ and CH₂-Ph bonds can lead to various conformers. The solid-state structure will likely adopt the conformation that minimizes steric clashes while maximizing favorable intermolecular interactions.
Intermolecular interactions are paramount in defining the crystal packing. For benzamide derivatives, hydrogen bonding is a dominant cohesive force. In the hypothetical crystal structure of this compound, the amino group can participate in intermolecular hydrogen bonds with the carbonyl oxygen or the amino nitrogen of neighboring molecules, leading to the formation of one-, two-, or three-dimensional networks. Additionally, π-π stacking interactions between the aromatic rings of the benzoyl and benzyl groups are expected to contribute to the stability of the crystal lattice.
To illustrate the type of data obtained from single-crystal X-ray diffraction studies of related compounds, the following tables present crystallographic data for a representative N-substituted benzamide.
Table 1: Representative Crystal Data and Structure Refinement for a Benzamide Derivative
| Parameter | Value |
| Empirical formula | C₁₄H₁₃NO |
| Formula weight | 211.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.58(2) Å, α = 90° |
| b = 10.45(2) Å, β = 101.34(3)° | |
| c = 12.03(3) Å, γ = 90° | |
| Volume | 1180.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.188 Mg/m³ |
| Absorption coefficient | 0.076 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | 2.45 to 27.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Goodness-of-fit on F² | 1.04 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Benzamide Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.235(2) |
| C-N | 1.338(2) |
| N-C(H₂) | 1.467(2) |
| C(ar)-C(=O) | 1.498(3) |
| O=C-N | 122.5(2) |
| C-N-C(H₂) | 121.8(2) |
| C(ar)-C(=O)-N | 117.9(2) |
These tables exemplify the precision of single-crystal X-ray diffraction in defining molecular geometry. A future crystallographic study of this compound would be invaluable in confirming its solid-state conformation and providing a definitive picture of its molecular architecture.
Chemical Transformations and Derivatization Strategies of 2 Amino N Benzyl N Methylbenzamide
Derivatization at the Aromatic Amine Moiety
The primary aromatic amine group is a key site for a variety of chemical modifications, including alkylation, acylation, and substitution reactions, and serves as a crucial building block for the synthesis of fused heterocyclic compounds.
Alkylation, Acylation, and Substitutions
The aromatic amine of 2-amino-N-benzyl-N-methylbenzamide can undergo standard amine reactions. Alkylation can introduce further substituents on the nitrogen atom. researchgate.netgoogle.com Acylation reactions, for instance with acyl chlorides, can form more complex amides. smolecule.com The amino group can also participate in nucleophilic substitution reactions under appropriate conditions.
| Reaction Type | Reagents/Conditions | Product Type |
| Alkylation | Alkyl halides | N-alkylated derivatives |
| Acylation | Acyl chlorides | N-acylated derivatives |
| Nucleophilic Substitution | Various nucleophiles | Substituted aniline (B41778) derivatives |
Cyclocondensation Reactions to Form Fused Heterocycles
The ortho-amino benzamide (B126) structure is a valuable precursor for synthesizing fused heterocycles. For instance, reaction with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, facilitated by an oxidant like hydrogen peroxide, can yield quinazolin-4(3H)-ones. nih.gov This type of cyclocondensation is a common strategy for building complex ring systems. organic-chemistry.orgrsc.org The synthesis of trifluoromethylated N-fused heterocycles can be achieved through a two-step process involving trifluoroacetamide (B147638) formation followed by dehydrative cyclization. acs.org Furthermore, the amino group can be diazotized and subsequently coupled with active methylene (B1212753) compounds to form pyrazolotriazines. acs.org The reaction with arylmethylene malononitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines. acs.org
| Reactant(s) | Conditions | Fused Heterocycle |
| Dimethyl sulfoxide (DMSO), H₂O₂ | High temperature | Quinazolin-4(3H)-one |
| Trifluoroacetic acid, T3P/TFAA | - | Trifluoromethylated heterocycle |
| NaNO₂, HCl, then malononitrile/ethyl cyanoacetate | 0 °C | Pyrazolotriazine |
| Arylmethylene malononitriles, piperidine | Reflux | Pyrazolo[1,5-a]pyrimidine |
Transformations Involving the N-Benzyl Group
The N-benzyl group can be selectively removed or its aromatic ring can be modified, providing further avenues for derivatization.
Selective N-Debenzylation Strategies
The removal of the N-benzyl group is a common transformation in organic synthesis. rsc.org Various methods have been developed for this purpose, often requiring specific and sometimes harsh conditions. researchgate.net Strategies for N-debenzylation include:
Oxidative Debenzylation: Using an alkali metal bromide and an oxidant like Oxone, a bromo radical is generated which facilitates the cleavage of the N-benzyl group to yield the corresponding amide. organic-chemistry.orgacs.org
Acid-Catalyzed Debenzylation: Treatment with acids such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent can effectively remove the benzyl (B1604629) group. researchgate.net Acetic acid has also been shown to facilitate this process. nih.govresearchgate.net
Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method, though its effectiveness can be substrate-dependent. researchgate.netnih.gov
Other Reagents: Diisopropyl azodicarboxylate (DIAD) in THF has been employed for selective N-debenzylation. sci-hub.se
| Method | Reagents | Key Features |
| Oxidative Debenzylation | Alkali metal bromide, Oxone | Mild, transition-metal-free. organic-chemistry.orgacs.org |
| Acid-Catalyzed | p-TsOH, Toluene | Efficient for various N-benzylamides. researchgate.net |
| Hydrogenolysis | H₂/Pd-C | Common but can have variable yields. researchgate.netnih.gov |
| DIAD | DIAD, THF | Selective, involves an imine intermediate. sci-hub.se |
Reactions at the Amide Functionality
The amide bond itself, while generally stable, can undergo specific chemical transformations.
Amides are relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing moiety. libretexts.org However, they can undergo hydrolysis to a carboxylic acid and an amine under acidic or basic conditions. libretexts.org Reduction of the amide functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding amine. smolecule.comlibretexts.org The amide nitrogen can also be involved in acylation and alkylation reactions. smolecule.com Furthermore, transamidation reactions, where one amine is exchanged for another, can be achieved, although they are often thermodynamically controlled. mdpi.com
| Reaction | Reagents/Conditions | Product |
| Hydrolysis | Acid or base, heat | 2-Aminobenzoic acid and N-benzyl-N-methylamine |
| Reduction | LiAlH₄ | 2-Amino-N-benzyl-N-methylbenzylamine |
| Transamidation | Amine, catalyst | New amide derivative |
Functional Group Interconversions (e.g., Hydrolysis, Reduction)
The amide and amino functionalities of this compound are susceptible to transformations such as hydrolysis and reduction, which alter the core structure and provide pathways to different classes of compounds.
Hydrolysis
The tertiary amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. This reaction breaks the link between the benzoyl group and the nitrogen atom.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfers, results in the cleavage of the carbon-nitrogen bond, yielding 2-aminobenzoic acid and N-benzyl-N-methylamine.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then expels the N-benzyl-N-methylamide anion, a relatively poor leaving group. This is often the rate-determining step. Subsequent protonation of the leaving group during workup yields N-benzyl-N-methylamine and the carboxylate salt of 2-aminobenzoic acid.
The general conditions for amide hydrolysis are summarized in the table below.
| Transformation | Reagents and Conditions | Products |
| Hydrolysis | Acid (e.g., aq. HCl) or Base (e.g., aq. NaOH), Heat | 2-Aminobenzoic acid and N-benzyl-N-methylamine |
Reduction
The amide functional group is generally resistant to catalytic hydrogenation but can be effectively reduced using powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), transforming the tertiary amide into a tertiary amine.
The reduction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) would yield 2-(aminomethyl)-N-benzyl-N-methylaniline. The primary aromatic amino group typically remains unaffected under these conditions. This transformation is a valuable method for synthesizing complex diamines from readily available amino amides. smolecule.com
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in dry ether (e.g., THF) 2. Aqueous workup | 2-(Aminomethyl)-N-benzyl-N-methylaniline |
Formation of N-Acyl Urea (B33335) Derivatives
The presence of a primary aromatic amino group on the benzoyl ring of this compound allows for the synthesis of various urea derivatives. N-acyl ureas, which contain the R-C(=O)-NH-C(=O)-NH-R' substructure, are a particularly important class due to their wide range of biological activities. reading.ac.uk
The synthesis of an N-acyl urea derivative from this compound involves the reaction of its primary amino group with an acyl isocyanate. Acyl isocyanates are reactive intermediates that readily undergo nucleophilic attack by amines.
The general synthetic pathway involves two main approaches for generating the acyl isocyanate, which then reacts in situ with the amine:
From Acyl Chlorides: An acyl chloride (R-COCl) can be reacted with a source of isocyanate, such as sodium or potassium isocyanate, to form the acyl isocyanate.
From Amides: Primary amides (R-CONH₂) can be treated with oxalyl chloride to generate acyl isocyanates.
Once formed, the acyl isocyanate (R-CO-N=C=O) reacts with the primary amino group of this compound. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form a stable N-acyl urea derivative. This reaction provides a direct method for linking an acyl group and a urea moiety to the core structure. reading.ac.ukmdpi.com
| Reactant 1 | Reactant 2 | Product Structure | Product Name |
| This compound | Benzoyl isocyanate (C₆H₅CONCO) | C₆H₅CONHCONH-C₆H₄-CON(CH₃)CH₂C₆H₅ | N-Benzoyl-N'-(2-(N-benzyl-N-methylcarbamoyl)phenyl)urea |
| This compound | Acetyl isocyanate (CH₃CONCO) | CH₃CONHCONH-C₆H₄-CON(CH₃)CH₂C₆H₅ | N-Acetyl-N'-(2-(N-benzyl-N-methylcarbamoyl)phenyl)urea |
Applications in Advanced Organic Synthesis and Chemical Research
Key Intermediates in Heterocyclic Chemistry
The presence of two distinct nitrogen-containing functional groups in a 1,2-disubstituted aromatic pattern makes 2-amino-N-benzyl-N-methylbenzamide and its analogues prime candidates for intramolecular cyclization reactions, providing access to a variety of fused heterocyclic scaffolds that are prominent in medicinal chemistry and materials science.
The 2-aminobenzamide (B116534) moiety is a well-established synthon for the construction of the quinazoline (B50416) ring system. Research has extensively utilized analogues like 2-amino-N-methylbenzamide as benchmark substrates to develop and optimize new synthetic routes to quinazolinones. For instance, a sustainable, transition-metal-free approach has been developed for synthesizing quinazolin-4(3H)-one scaffolds using 2-aminobenzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. nih.gov In these studies, 2-amino-N-methylbenzamide was used as the initial substrate to establish optimal reaction conditions, which were then extended to a broader range of substituted aminobenzamides. nih.gov
Further demonstrating the utility of this scaffold, a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones was developed using 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org This methodology was successfully applied to 2-amino-N-substituted benzamide (B126) substrates, including those with N-benzyl groups, to produce a variety of 3-substituted quinazoline-2,4-diones in good to excellent yields. acs.org An electrochemical approach using acetic acid as a mediator also enables the cyclization of 2-aminobenzamides, such as 2-amino-N-methylbenzamide, to form quinazolin-4(3H)-ones at room temperature, offering an alternative to methods requiring high temperatures. arkat-usa.org
While direct synthesis of simple quinoxalines from this compound is less common, the core structure is integral to forming more complex fused systems. In one study, ortho-amino-N-alkyl/phenyl benzamide substituents were key intermediates in the synthesis of quinoxalino[2,1-b]quinazolin-12-ones, which were investigated as potential inhibitors of the main protease of COVID-19. rsc.org This synthesis involves the substitution reaction of a 2,3-dichloroquinoxaline (B139996) with a 2-aminobenzamide derivative, followed by an intramolecular cyclization. rsc.org
Table 1: Synthesis of Quinazoline Derivatives from 2-Aminobenzamide Analogues
| Starting Material | Reagents | Product | Yield | Reference |
| 2-amino-N-methylbenzamide | DMSO, H₂O₂ | N-methyl quinazolin-4(3H)-one | Good | nih.gov |
| 2-amino-N-substituted benzamides | (Boc)₂O, DMAP | 3-Substituted quinazoline-2,4-diones | Good-Excellent | acs.org |
| 2-amino-N-methylbenzamide | 1,3,5-trioxane, Acetic Acid (electrochemical) | 3-Methylquinazolin-4(3H)-one | 61% | arkat-usa.org |
| 2-amino-N-benzylbenzamide | 2,3-dichloroquinoxaline, then cyclization | 6-(Benzylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one | - | rsc.org |
The 2-aminobenzamide framework is a crucial precursor for the synthesis of N-substituted 1,2,3-benzotriazin-4(3H)-ones, a class of heterocycles with significant pharmaceutical relevance. A mild and effective one-pot method has been developed involving the diazotization of 2-aminobenzamides with a polymer-supported nitrite (B80452) reagent and subsequent cyclization. rsc.org This procedure was successfully applied to synthesize N-benzyl-1,2,3-benzotriazin-4(3H)-one from 2-amino-N-benzylbenzamide and N-methyl-1,2,3-benzotriazin-4(3H)-one from 2-amino-N-methylbenzamide, demonstrating the method's compatibility with the specific substitution patterns of the target compound. rsc.orggla.ac.uk This highlights the direct utility of this compound as a building block for this heterocyclic system.
The synthesis of benzoxazine (B1645224) systems from this compound is less direct. However, related structures are key to accessing this scaffold. For example, 2-benzyl amino-substituted benzoxazines can be synthesized by the cyclization of N-(benzyl carbamothioyl)-2-hydroxybenzamides in refluxing acetic acid. nih.gov Another route involves the reaction of 2-methylthio-substituted-1,3-benzoxazines with benzylamine (B48309) to yield 2-benzyl amino-substituted-benzoxazines. nih.gov These methods, while not starting directly from this compound, underscore the importance of the N-benzylamino moiety in the formation of the benzoxazine ring.
Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The benzamide scaffold, and particularly N-benzyl substituted variants, serves as a foundational structure in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure to understand how changes affect biological activity, guiding the design of more potent and selective therapeutic agents.
Table 2: Examples of SAR Studies on Related Benzamide Scaffolds
| Scaffold Class | Target Activity | Key SAR Finding | Reference |
| (R)-N'-benzyl 2-amino-3-methylbutanamides | Anticonvulsant | Electron-withdrawing groups on the benzyl (B1604629) ring retain activity, while electron-donating groups diminish it. | science.gov |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | Modifications led to compounds with excellent anti-leishmanial activity and superior anti-malarial activity compared to chloroquine. | nih.gov |
| Quinoline-based benzamides | Anticancer (HDAC inhibitors) | Small molecular size derivatives of N-(2-aminophenyl)-2-methylquinoline-4-carboxamide showed the most potent cytotoxicity. | researchgate.net |
Probes for Investigating Reaction Mechanisms and Chemical Reactivity
Beyond its role as a synthetic building block, this compound and its close analogues are valuable as molecular probes to investigate the mechanisms of chemical and biological reactions. Research has explored its potential as a biochemical probe to study enzyme interactions and protein functions by binding to specific enzymes and modulating their activity.
In the realm of physical organic chemistry, structurally similar compounds have been used to elucidate complex reaction pathways. For instance, a study of the microsomal oxidation of N-(but-3-enyl)-N-benzylbenzamide and N-(but-3-enyl)-N-methylbenzamide was conducted to probe for oxidative dealkylation mechanisms. psu.edu The design of these molecules, containing an unsaturated "reporter" group, allows for the trapping of potential radical intermediates through cyclization, thereby providing evidence for the intermediacy of a carbon-centered radical during the dealkylation process. This type of study helps to distinguish between different potential mechanistic pathways, such as those involving radical intermediates versus N-acyliminium ions. psu.edu The reactivity of the ortho-amino group and the tertiary amide within this compound makes it an interesting substrate for studying selectivity and reactivity in various chemical transformations. cymitquimica.com
Contribution to the Development of Novel Synthetic Methodologies
The pursuit of more efficient, sustainable, and versatile synthetic methods is a constant driver of chemical research. This compound and the broader class of 2-aminobenzamides have been central to the development of several novel synthetic methodologies.
One significant contribution is in the area of green chemistry. A mild and efficient method for synthesizing 2-aminobenzamides, including 2-amino-N-benzylbenzamide, was developed using a UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.com This photocatalyst-free method proceeds in high yields under mild conditions and demonstrates the utility of the resulting 2-aminobenzamide products as building blocks for quinazolinones. thieme-connect.com
Furthermore, this class of compounds has been key to developing novel one-pot reactions. A mild, one-pot diazotization and cyclization procedure was developed for the synthesis of benzotriazinones from 2-aminobenzamides via stable aryl diazonium tosylates, which is a significant improvement over previous methods. rsc.orggla.ac.uk Similarly, a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and (Boc)₂O provides a new, efficient route to this important heterocyclic core. acs.org The development of an electrochemical method for synthesizing quinazolinones from 2-aminobenzamides also represents a novel approach that avoids harsh reagents and high temperatures. arkat-usa.org These examples underscore how the reactivity of this compound and its relatives has spurred innovation in synthetic methodology.
Future Research Directions and Emerging Paradigms for 2 Amino N Benzyl N Methylbenzamide Research
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant chemical waste and have low atom economy. walisongo.ac.id Future research will prioritize the development of greener synthetic alternatives for 2-amino-N-benzyl-N-methylbenzamide.
Key areas of investigation will include:
Catalytic Direct Amidation: Research into direct condensation of the corresponding carboxylic acid (2-aminobenzoic acid) and amine (N-benzylmethylamine) using heterogeneous catalysts is a promising green alternative. mdpi.com Catalysts based on boric acid, zirconia, or titania can facilitate the reaction with water as the only byproduct, significantly improving the process mass intensity (PMI). mdpi.comsciepub.com
Avoidance of Hazardous Solvents: A shift from conventional solvents like DMF and CH2Cl2 to more environmentally benign options is crucial. ucl.ac.uk Studies exploring bio-based solvents, such as γ-valerolactone (GVL), or even aqueous conditions using designer surfactants, could drastically reduce the environmental footprint of the synthesis. acs.orgmdpi.comresearchgate.net
Alternative Activation Methods: The use of ultrasonic irradiation in conjunction with solid-supported catalysts has been shown to accelerate direct amidation reactions under mild conditions, offering a low-energy, efficient pathway for synthesis. researchgate.net
| Synthetic Strategy | Traditional Approach | Sustainable/Atom-Economical Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Activation | Stoichiometric coupling reagents (e.g., DCC, HATU) or conversion to acid chlorides (e.g., using SOCl2). walisongo.ac.id | Direct catalytic condensation (e.g., using boric acid). sciepub.com | Higher atom economy, water as the only byproduct, avoids hazardous reagents. walisongo.ac.id |
| Solvent | Chlorinated solvents (e.g., CH2Cl2) or polar aprotic solvents (e.g., DMF). ucl.ac.uk | Bio-derived solvents (e.g., GVL) or aqueous media. acs.orgresearchgate.net | Reduced environmental impact, improved safety profile. mdpi.com |
| Energy Input | Prolonged heating at reflux. sciepub.com | Ultrasonic irradiation or microwave activation. researchgate.netmdpi.com | Shorter reaction times, lower energy consumption. |
Integration of Continuous Flow Chemistry for Scalable Synthesis
For the scalable and on-demand production of this compound, continuous flow chemistry presents a paradigm shift from traditional batch processing. Microreactors offer significant advantages in terms of safety, efficiency, and scalability. thieme-connect.dechem-station.com
Future research in this area will likely focus on:
Enhanced Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely rapid mixing and precise temperature control. chem-station.com This enables the use of highly reactive intermediates that would be difficult to control in batch reactors, potentially leading to higher yields and fewer side products. nih.govnih.gov
Process Automation and Optimization: Continuous flow systems can be automated to screen various reaction conditions (e.g., temperature, residence time, stoichiometry) rapidly, allowing for the quick identification of optimal synthesis parameters. researchgate.net Kinetic models can be developed from data acquired in flow systems to predict yield and selectivity, further aiding in process optimization. researchgate.net
Safety and Scalability: Performing reactions in a continuous flow setup minimizes the volume of hazardous materials at any given time, inherently making the process safer. rsc.org Scaling up production is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel) rather than increasing the reactor volume, which avoids the challenges associated with large-scale batch reactors. mdpi.comacs.org
Advanced Computational Studies for De Novo Design and Mechanistic Prediction
Computational chemistry offers powerful tools to accelerate the discovery and development of novel benzamide (B126) derivatives and to refine synthetic methodologies.
Emerging research directions include:
De Novo Design: Structure-based de novo design algorithms can be employed to generate novel derivatives of this compound tailored for specific biological targets. nih.govresearchgate.net These computational methods can build molecules within the constraints of a receptor's active site, optimizing for desired interactions and properties, which is a key strategy in modern drug discovery. nih.govbenevolent.com
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are invaluable for investigating reaction mechanisms at the molecular level. researchgate.net By modeling reactants, transition states, and intermediates, DFT can predict activation energies and reaction pathways. nih.govchemrevlett.com This insight can guide the optimization of reaction conditions for the synthesis of this compound, for example, by identifying the rate-determining step or predicting the effect of different catalysts. researchgate.net
Predictive Modeling: Computational tools can predict various physicochemical properties, such as solubility and reactivity, guiding solvent selection and purification strategies. mdpi.comtandfonline.com This predictive power reduces the need for extensive trial-and-error experimentation, making the research and development process more efficient.
Exploration of Photoredox and Electrochemical Methods in Benzamide Functionalization
Visible-light photoredox catalysis and electrosynthesis are rapidly emerging as powerful and sustainable tools in organic chemistry, offering novel pathways for the synthesis and functionalization of amides under mild conditions. nih.govconsensus.appcolumbia.edu
Future avenues for this compound include:
Photoredox-Catalyzed C-H Functionalization: Photoredox catalysis enables the direct functionalization of C-H bonds, which are typically unreactive. nih.govrsc.org This could allow for late-stage modification of the benzamide core or the benzyl (B1604629) group of this compound, providing access to a wide array of novel derivatives without the need for pre-functionalized starting materials. acs.orguiowa.edu
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, using electrons as a "green" reagent. researchgate.net Electrochemical methods have been developed for direct amide bond formation from carboxylic acids and amines, potentially in aqueous conditions, representing a highly sustainable synthetic route. researchgate.netrsc.orgrsc.org This approach avoids the use of chemical oxidants or activating agents, minimizing waste. researchgate.net
Novel Amidation Pathways: Photocatalysis can enable unique amidation reactions, such as the synthesis of amides from alcohols and amines using visible light, which proceeds under exceptionally mild conditions. acs.org Exploring such pathways could provide new, efficient routes to this compound and its analogues. nih.gov
Investigations into Supramolecular Interactions and Self-Assembly of Benzamide Derivatives
The functional groups within this compound—specifically the amide N-H (if present in analogues) or carbonyl oxygen and the aromatic rings—are capable of participating in non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.comnih.gov These interactions can drive the self-assembly of molecules into well-ordered, higher-level supramolecular structures. researchgate.netethernet.edu.et
Key research directions in this domain are:
Hydrogen Bond Engineering: The amide group is a classic motif for forming strong and directional hydrogen bonds, which can lead to the formation of tapes, sheets, or helical polymers. researchgate.nettue.nl By modifying the substituents on the benzamide core, it may be possible to program the self-assembly process to create specific supramolecular architectures. mdpi.comnih.gov
Role of π-π Stacking: The benzene (B151609) rings in the molecule can interact via π-π stacking, contributing to the stability of self-assembled structures. The interplay between hydrogen bonding and π-stacking will be a crucial area of study to understand and control the final supramolecular morphology. nih.govresearchgate.net
Advanced Materials Development: Benzamide-based supramolecular polymers have shown potential in forming gels and liquid crystals. nih.govrsc.org Investigating the self-assembly behavior of this compound derivatives could lead to the development of new "smart" materials with applications in sensing, catalysis, or drug delivery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
